Sodium disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

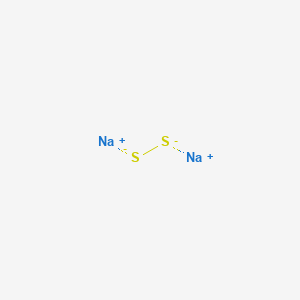

Structure

2D Structure

Properties

InChI |

InChI=1S/2Na.S2/c;;1-2/q2*+1;-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRKNRDXURUMPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].[Na+].[S-][S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-13-9 | |

| Record name | Sodium disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22868-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfide (Na2(S2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of sodium disulfide polymorphs

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Disulfide Polymorphs

Authored by a Senior Application Scientist

Foreword: The Significance of Polymorphism in this compound

This compound (Na₂S₂) is a compound of increasing interest, particularly in the development of next-generation energy storage systems like sodium-sulfur (Na-S) batteries.[1][2][3] Beyond its role in battery technology, it serves as a key reactant in various organic and inorganic chemical processes.[1][2] The utility of Na₂S₂ is profoundly influenced by its solid-state structure. Like many crystalline materials, this compound exhibits polymorphism—the ability to exist in more than one crystal structure. These different forms, or polymorphs, can possess distinct physical and chemical properties, including stability, reactivity, and electrochemical performance.

This guide provides researchers, chemists, and materials scientists with a detailed exploration of the synthesis and characterization of the primary polymorphs of this compound: α-Na₂S₂ and β-Na₂S₂. We will move beyond simple procedural descriptions to explain the underlying principles and causal relationships that govern the formation of these distinct crystalline phases, empowering researchers to selectively synthesize and reliably characterize the desired polymorph for their specific application.

Part 1: Synthesis of α- and β-Na₂S₂ Polymorphs

The selective synthesis of a specific polymorph is a critical challenge in materials science. The choice of synthetic route directly impacts the crystalline phase obtained, as reaction kinetics and thermodynamics dictate the final structure. Historically, the synthesis of sodium sulfides involved high-temperature carboreduction of sodium sulfate or hazardous reactions using elemental sodium in liquid ammonia.[1] Modern methods offer more benign and selective pathways.

Microwave-Assisted Solution-Phase Synthesis: A Modern Approach for Polymorph Selectivity

A recently developed and highly effective method for selectively synthesizing both α- and β-Na₂S₂ involves a microwave-assisted thermal treatment of a sodium and sulfur solution in tetraglyme.[1][3][4] This approach is advantageous due to its speed, energy efficiency, and remarkable control over the final product, which is achieved by precise temperature regulation.[1][2]

The causality behind this selectivity lies in the temperature-dependent stability of the polymorphs. The α-phase is typically formed at slightly lower temperatures, while the β-phase predominates at higher temperatures.[1][3] This suggests that the α-phase may be a kinetically favored product, while the β-phase is the more thermodynamically stable form under these conditions.

Experimental Protocol: Microwave-Assisted Synthesis

Objective: To selectively synthesize α-Na₂S₂ or β-Na₂S₂.

Materials:

-

Elemental Sulfur (S)

-

Sodium tert-butoxide (NaOtBu)

-

Tetraethylene glycol dimethyl ether (tetraglyme), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

CEM Discover SP microwave synthesizer or equivalent

-

Sealed microwave reaction vessels (10 mL and 50 mL)

-

Argon-filled glovebox

Procedure:

-

Precursor Solution Preparation: Inside an argon-filled glovebox, dissolve elemental sulfur and sodium tert-butoxide in a 1:2 molar ratio in anhydrous tetraglyme.[1][5] Stir the mixture for approximately 30 minutes until a clear green solution is obtained. The target sulfur concentration should be around 0.1 M.[1][5]

-

Polymorph-Selective Reaction:

-

For α-Na₂S₂: Transfer a 10 mL aliquot of the precursor solution into a 50 mL sealed microwave vessel. Heat the solution to 110 °C for 30 minutes using the microwave synthesizer.[1][5] The lower temperature favors the formation of the α-polymorph.

-

For β-Na₂S₂: Transfer a 10 mL aliquot of the precursor solution into a 50 mL sealed microwave vessel. Heat the solution to 120 °C for 30 minutes using the microwave synthesizer.[1][5] This slightly elevated temperature is crucial for driving the reaction towards the β-polymorph.

-

-

Product Isolation and Purification:

-

Following the reaction, a yellow-brown solid precipitate will be present in a colorless mother liquor.[5]

-

Working under an argon atmosphere, carefully decant the supernatant.

-

Wash the solid product thoroughly with anhydrous THF (at least 3 times) to remove any residual tetraglyme and unreacted precursors.[5]

-

Dry the final product at 100 °C for 2 hours under an inert atmosphere to yield the pure, anhydrous Na₂S₂ polymorph.[5]

-

Traditional Solid-State Synthesis

The conventional method for preparing sodium polysulfides involves the direct reaction of anhydrous sodium sulfide (Na₂S) and elemental sulfur at elevated temperatures.[6][7] While effective for producing polysulfides, achieving high phase purity for a specific Na₂S₂ polymorph can be more challenging compared to the microwave method. The reaction often proceeds through intermediate phases, such as sodium tetrasulfide (α-Na₂S₄).[8][9][10]

The formation of β-Na₂S₂ can be achieved via a solid-state reaction between α-Na₂S₄ and excess Na₂S at temperatures around 200°C.[6][9] This highlights a key principle in solid-state chemistry: product formation is often dependent on the diffusion of reactants within the solid matrix and can be influenced by the stoichiometry and thermal history of the sample.

Part 2: Characterization of this compound Polymorphs

Unambiguous identification of the synthesized polymorph is essential. Several analytical techniques are employed to probe the crystal structure, phase purity, and vibrational properties of the material. All characterization of these air- and moisture-sensitive materials must be performed using airtight sample holders to prevent degradation.[1][5]

X-Ray Diffraction (XRD): The Gold Standard for Structure Elucidation

Powder X-ray diffraction is the definitive technique for distinguishing between the α- and β-polymorphs of Na₂S₂. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. By comparing the experimental pattern to reference data, one can identify the phases present in the sample.

-

α-Na₂S₂ crystallizes in the hexagonal P-62m space group.[11]

-

β-Na₂S₂ also crystallizes in a hexagonal system but with the P6₃/mmc space group.[11][12][13]

The difference in their crystal structures and unit cell dimensions leads to distinct peak positions (2θ values) in their respective XRD patterns, allowing for clear identification. Rietveld refinement of high-quality XRD data can be used to determine the lattice parameters with high precision and quantify the weight percentage of each phase in a mixed sample.[12][13]

| Property | α-Na₂S₂ | β-Na₂S₂ |

| Crystal System | Hexagonal | Hexagonal |

| Space Group | P-62m | P6₃/mmc |

| Lattice (a) | 7.629 Å | 4.494 Å |

| Lattice (c) | 5.394 Å | 10.228 Å |

| Reference | [11] | [11] |

Raman Spectroscopy: Probing Vibrational Fingerprints

Raman spectroscopy is a powerful, non-destructive technique that provides information about the vibrational modes of a molecule or crystal lattice. It is particularly sensitive to the S-S bond in the disulfide anion (S₂²⁻). The local chemical environment of the disulfide anion is different in the α and β polymorphs, leading to subtle shifts in the vibrational frequencies.[6]

This technique is invaluable for:

-

Confirming Phase Identity: The Raman spectra of α- and β-Na₂S₂ exhibit distinct spectroscopic signatures, serving as a fingerprint for each phase.[6]

-

Studying Phase Transitions: Raman spectroscopy can be used in situ to monitor thermal reactions and phase transformations. For example, it can track the transformation of Na₂S and sulfur into intermediate species like Na₂S₂ and the final product α-Na₂S₄ upon heating.[8][9][14] The solid-state reaction of α-Na₂S₄ with excess Na₂S to form β-Na₂S₂ around 200°C can also be observed.[6][9]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are useful for studying the thermal stability of the polymorphs and observing phase transitions. Heating a sample of one polymorph may reveal an endothermic or exothermic event corresponding to a transition to another phase or decomposition. These techniques are particularly useful when studying the broader sodium-sulfur phase diagram.[15] For instance, studies have shown that heating various mixtures of sodium sulfide and sulfur leads to the formation of α-Na₂S₄, with Na₂S₂ acting as an intermediate.[8][10][16]

Conclusion: A Pathway to Controlled Material Design

The ability to selectively synthesize and accurately characterize the α- and β-polymorphs of this compound is fundamental to harnessing their full potential. The microwave-assisted synthesis method offers a superior level of control, enabling researchers to target a specific polymorph by simply adjusting the reaction temperature.[1][3] This control is validated through rigorous characterization, primarily using X-ray diffraction to confirm the long-range crystallographic order and Raman spectroscopy to verify the local vibrational structure. By understanding and applying the principles outlined in this guide, scientists and engineers can produce high-purity, phase-specific Na₂S₂ materials, paving the way for advancements in energy storage and chemical synthesis.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Buy this compound | 22868-13-9 [smolecule.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Raman Spectroscopy Study of the Reaction between Sodium Sulfide or Disulfide and Sulfur: Identity of the Species Formed in Solid and Liquid Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. scilit.com [scilit.com]

Raman spectroscopy of sodium disulfide vibrational modes

An In-Depth Technical Guide to the Raman Spectroscopy of Sodium Disulfide Vibrational Modes

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Vibrational Fingerprint of the Disulfide Bond

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes within a molecule or crystal lattice.[1] The technique relies on inelastic scattering, known as Raman scattering, where monochromatic light from a laser interacts with a sample, resulting in scattered light with a shifted frequency.[2] This frequency shift, or "Raman shift," corresponds directly to the energy of specific molecular vibrations, such as the stretching and bending of chemical bonds.[1][3]

For researchers in materials science, battery technology, and drug development, Raman spectroscopy offers a powerful lens to probe the structure and chemistry of sulfur-containing compounds.[4] The sulfur-sulfur (S-S) bond, in particular, exhibits characteristic vibrational modes that are highly sensitive to their chemical environment, chain length, and conformation.[4][5] This guide provides an in-depth exploration of the application of Raman spectroscopy to characterize this compound (Na₂S₂), a key compound in sodium-sulfur (Na-S) battery research and a fundamental building block in sulfur chemistry.[6][7] We will delve into the core principles, experimental best practices, and data interpretation required to accurately measure and understand the vibrational modes of the disulfide anion (S₂²⁻).

Section 1: The Structure and Polymorphism of this compound

To accurately interpret the Raman spectrum of this compound, one must first understand its solid-state structure. This compound is an ionic compound consisting of two sodium cations (Na⁺) and one disulfide anion (S₂²⁻). Unlike sodium sulfide (Na₂S), which contains isolated sulfide ions (S²⁻), Na₂S₂ features a distinct covalent bond between the two sulfur atoms.[8][9]

This compound is known to exist in at least two polymorphic forms, α-Na₂S₂ and β-Na₂S₂.[7][10] These polymorphs have different crystal structures and can be formed under different thermal conditions. For instance, β-Na₂S₂ can form through solid-state reactions when α-sodium tetrasulfide (Na₂S₄) reacts with excess sodium sulfide around 200°C.[7] The existence of these different crystalline arrangements is critical, as the local symmetry and intermolecular interactions within the crystal can influence the vibrational frequencies observed in the Raman spectrum. When preparing or analyzing Na₂S₂ samples, it is crucial to consider the synthetic route and thermal history, as these factors can dictate which polymorph is present and may reveal the presence of other sodium polysulfides (Na₂Sₓ) or unreacted precursors as impurities.[11]

Section 2: Deciphering the Raman Spectrum of this compound

The power of Raman spectroscopy lies in its ability to generate a unique spectral "fingerprint" for a given molecule.[12] For sodium polysulfides, the most informative spectral region involves the vibrations of the sulfur chain.

The Primary S-S Stretching Mode

The defining feature in the Raman spectrum of this compound is the S-S stretching vibration. This mode corresponds to the symmetric stretching of the covalent bond between the two sulfur atoms in the S₂²⁻ anion. Experimental studies, particularly those involving in situ analysis of Na-S battery electrochemistry, have definitively assigned the characteristic peak for the S₂²⁻ species to approximately 192 cm⁻¹ .[13] This low-frequency mode is a direct and reliable indicator of the presence of the disulfide anion.

Distinguishing Disulfide from Other Polysulfides

In practical applications and synthetic preparations, Na₂S₂ is often present in a mixture with other sodium polysulfides (e.g., Na₂S₄, Na₂S₆) and sodium sulfide (Na₂S).[11][14] Raman spectroscopy is exceptionally well-suited for differentiating these species. The frequency of the S-S stretching modes is sensitive to the length of the polysulfide chain.[4] By identifying the characteristic peak positions, researchers can determine the distribution of different polysulfide species present.

The diagram below illustrates the fundamental principle of Raman scattering, which enables the detection of these vibrational modes.

Caption: Principle of Raman scattering showing Rayleigh, Stokes, and Anti-Stokes transitions.

Data Summary: Vibrational Frequencies of Sodium Polysulfides

To aid in the identification of Na₂S₂ and potential contaminants, the following table summarizes the characteristic Raman peaks for various sodium polysulfide species as identified in electrolyte solutions for Na-S batteries.

| Species Formula | Polysulfide Anion | Characteristic Raman Peaks (cm⁻¹) |

| Na₂S | S²⁻ | 119, 255 |

| Na₂S₂ | S₂²⁻ | 192 |

| Na₂S₃ | S₃²⁻ | 132, 208, 450 |

| Na₂S₄ | S₄²⁻ | 390, 518 |

| Na₂S₆ | S₆²⁻ | 386, 440 |

| Na₂S₈ | S₈²⁻ | 380, 436 |

| (Data sourced from studies on sodium polysulfides in TEGDME-based electrolytes)[13] |

Section 3: Experimental Protocol for Raman Analysis of Na₂S₂

The acquisition of high-quality Raman spectra from this compound requires careful attention to sample handling and instrument parameters. The following protocol provides a validated workflow.

Causality in Experimental Design

-

Inert Atmosphere: Sodium sulfides are sensitive to moisture and can hydrolyze to form sodium hydrosulfide (NaSH) or oxidize, altering the sample composition.[8] All handling should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to preserve sample integrity.

-

Laser Wavelength and Power: The choice of laser is critical. A longer wavelength laser (e.g., 785 nm) is often preferred to minimize fluorescence, which can overwhelm the weaker Raman signal. Laser power must be kept low to prevent thermal degradation of the sample. This compound can undergo thermal transformations, and excessive laser power can induce phase changes or disproportionation reactions.[7]

-

Calibration: The spectrometer must be calibrated using a known standard (e.g., a silicon wafer with its primary peak at 520.7 cm⁻¹) to ensure the accuracy of the measured Raman shifts.

Step-by-Step Experimental Workflow

-

Sample Preparation (Inert Atmosphere):

-

Place a small amount of powdered Na₂S₂ onto a clean glass microscope slide.

-

Gently press the powder to create a flat, even surface for analysis.

-

Seal the sample in an airtight, optically transparent container or Raman cell designed for air-sensitive samples before removing it from the inert atmosphere.

-

-

Instrument Setup and Calibration:

-

Power on the Raman spectrometer and allow the laser and detector to stabilize.

-

Select the appropriate laser (e.g., 785 nm).

-

Calibrate the spectrometer using a silicon standard. The primary Si peak should be centered at 520.7 cm⁻¹.

-

-

Data Acquisition:

-

Place the sealed sample onto the microscope stage.

-

Using the white light source and camera, focus on the sample surface using a long working distance objective (e.g., 20x or 50x).

-

Set initial acquisition parameters:

-

Laser Power: Start at a low level (e.g., < 5 mW) to avoid sample damage.

-

Integration Time: 1-10 seconds.

-

Accumulations: 5-10 scans (to improve signal-to-noise ratio).

-

-

Acquire a preliminary spectrum to check for signal intensity and fluorescence.

-

Optimize parameters as needed. If the signal is weak, increase integration time or the number of accumulations. If fluorescence is high, consider switching to a longer wavelength laser if available.

-

-

Data Processing:

-

Import the acquired spectrum into the analysis software.

-

Perform cosmic ray removal to eliminate sharp, narrow spikes.

-

Apply a baseline correction (e.g., polynomial fit) to remove any broad background fluorescence.

-

Identify and label the peak corresponding to the S-S stretch of Na₂S₂ (~192 cm⁻¹) and any other peaks corresponding to impurities.

-

The following diagram outlines this self-validating experimental workflow.

Caption: A validated workflow for the Raman spectroscopic analysis of this compound.

Section 4: The Role of Theoretical Calculations

While experimental spectroscopy provides direct measurements, ab initio and Density Functional Theory (DFT) calculations serve as invaluable complementary tools.[15][16] These computational methods can predict the vibrational frequencies of molecules based on first principles.[17][18]

For Na₂S₂, theoretical calculations can:

-

Confirm Peak Assignments: By calculating the expected Raman-active vibrational modes for the S₂²⁻ anion, researchers can confirm that the experimentally observed peak at ~192 cm⁻¹ corresponds to the S-S stretching mode.[19]

-

Investigate Polymorphs: DFT can be used to model the different crystal structures of α- and β-Na₂S₂ and predict subtle differences in their Raman spectra, aiding in the identification of specific phases.

-

Simulate Environmental Effects: Calculations can help understand how factors like solvation or pressure might shift the vibrational frequencies, providing deeper insight into experimental observations.

Conclusion

Raman spectroscopy is an indispensable technique for the characterization of this compound and related polysulfides. The distinct S-S stretching mode of the disulfide anion at approximately 192 cm⁻¹ serves as a definitive spectral fingerprint. By employing rigorous, validated experimental protocols that account for sample sensitivity and by leveraging the comparative data from other sodium polysulfides, researchers can confidently identify Na₂S₂, assess sample purity, and investigate its chemical transformations. The integration of theoretical calculations further strengthens the interpretation of spectral data, providing a comprehensive understanding of the vibrational properties of this fundamentally important sulfur compound.

References

- 1. What Raman spectroscopy can tell you [renishaw.com]

- 2. azom.com [azom.com]

- 3. s-a-s.org [s-a-s.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 22868-13-9 [smolecule.com]

- 8. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 9. This compound | Na2S2 | CID 89870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computing vibrational spectra from ab initio molecular dynamics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Ab initio Calculations of Vibrational Spectra of Model Peptides [digitalcommons.kennesaw.edu]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl - PubMed [pubmed.ncbi.nlm.nih.gov]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Infrared Spectroscopy of Sodium Disulfide (Na₂S₂)

Abstract

This compound (Na₂S₂) is a pivotal inorganic compound with significant applications in energy storage, particularly in sodium-sulfur batteries, and as a reagent in chemical synthesis. A thorough characterization of its structural and vibrational properties is essential for quality control, reaction monitoring, and fundamental research. This technical guide provides a comprehensive framework for the analysis of Na₂S₂ using Fourier-Transform Infrared (FTIR) spectroscopy. We delve into the theoretical underpinnings of the vibrational modes of the disulfide anion (S₂²⁻), present detailed, field-proven protocols for handling this air-sensitive material, and offer a systematic approach to spectral interpretation. This document is intended for researchers, chemists, and materials scientists who require a robust methodology for the vibrational analysis of Na₂S₂ and related alkali metal polysulfides.

Introduction: The Vibrational Signature of this compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural modes of vibration, such as the stretching and bending of chemical bonds.[2] The resulting IR spectrum is a unique molecular fingerprint, providing invaluable information about functional groups and molecular structure.

For an ionic compound like this compound (Na₂S₂), the IR spectrum is primarily defined by the vibrations of its constituent ions within the crystal lattice. The key component is the disulfide anion (S₂²⁻), a diatomic species held together by a single sulfur-sulfur bond. Understanding the vibrational behavior of this anion is the cornerstone of interpreting the Na₂S₂ IR spectrum.

Theoretical Framework: Vibrational Modes of the Disulfide Anion

A molecule composed of N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules).[2][3] The disulfide anion (S₂²⁻), being a simple diatomic species (N=2), possesses only one vibrational mode: the stretching of the S-S bond.

Caption: The single vibrational mode of the disulfide anion (S₂²⁻).

Infrared Activity: A Matter of Symmetry

A fundamental principle of IR spectroscopy is that a vibration will only absorb infrared radiation if it causes a change in the molecule's net dipole moment.[3] For an isolated, homonuclear diatomic species like N₂ or the theoretical S₂²⁻ ion in a vacuum, the stretching vibration is perfectly symmetrical. The dipole moment remains zero throughout the vibration, rendering the mode IR-inactive .

However, in the solid-state crystal lattice of Na₂S₂, the S₂²⁻ anion is not isolated. It is surrounded by Na⁺ cations, creating a local electric field. This crystalline environment can distort the electron distribution of the S₂²⁻ anion and induce a change in dipole moment during the stretching vibration. This solid-state effect, known as lattice-induced activation, makes the S-S stretching mode potentially weakly IR-active .

Predicting the Vibrational Frequency

While direct IR data for Na₂S₂ is scarce in literature, we can predict the approximate frequency of the S-S stretch by leveraging data from Raman spectroscopy—a complementary vibrational technique. Studies on Na₂S₂ films have identified a strong Raman peak at approximately 453 cm⁻¹ , which is assigned to the S-S stretching band.[4] Although governed by different selection rules, Raman and IR active modes often occur at similar frequencies. Therefore, we anticipate the S-S stretch to appear in the mid- to far-IR region, likely between 440 and 480 cm⁻¹.

Additionally, the Na₂S₂ crystal lattice will exhibit lower-frequency vibrations corresponding to the collective motions of the Na⁺ and S₂²⁻ ions. These "lattice modes" typically occur in the far-infrared region (< 400 cm⁻¹) and are often broad.[5]

Experimental Protocol: A Self-Validating Workflow for Na₂S₂ Analysis

The primary challenge in the spectroscopic analysis of Na₂S₂ is its extreme sensitivity to atmospheric moisture and oxygen. Exposure to air leads to rapid hydrolysis and oxidation, forming species like sodium hydrosulfide (NaSH), sodium thiosulfate (Na₂S₂O₃), and sodium sulfate (Na₂SO₄). Therefore, rigorous adherence to an inert atmosphere protocol is not merely a suggestion—it is a prerequisite for obtaining a spectrum representative of pure Na₂S₂.

References

A Theoretical and Computational Guide to Sodium Disulfide Bond Energy

Abstract

The sodium disulfide (Na₂S₂) bond is a critical chemical entity, pivotal to advancements in energy storage, particularly in sodium-sulfur (Na-S) batteries, and relevant to various fields of materials science and biochemistry. Understanding the energetic landscape of its formation and cleavage is paramount for designing more efficient and stable systems. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to study the bond energy of this compound. We delve into the foundational principles of computational chemistry, from high-level ab initio methods to the workhorse of modern computational studies, Density Functional Theory (DFT), and provide a practical, step-by-step protocol for calculating bond dissociation energy (BDE). This guide synthesizes technical accuracy with field-proven insights, explaining the causality behind methodological choices and ensuring a self-validating approach to computational protocols.

Introduction: The Significance of the this compound Bond

Sodium polysulfides (Na₂Sₙ) are the cornerstone of the cathode chemistry in high-temperature sodium-sulfur batteries, a promising technology for large-scale energy storage.[1] During the battery's discharge cycle, elemental sulfur combines with sodium ions to form a series of sodium polysulfides, starting with higher-order polysulfides and progressively forming lower-order species like this compound (Na₂S₂).[1][2] The strength and stability of the sulfur-sulfur (S-S) covalent bond within these polysulfide anions directly govern the electrochemical performance, cyclability, and safety of these energy storage systems.

A precise understanding of the S-S bond dissociation energy (BDE) is therefore not merely an academic exercise. It is crucial for:

-

Predicting Reaction Pathways: Understanding the energy required to break the S-S bond helps in elucidating the complex reaction mechanisms within the battery cathode.[3]

-

Modeling Degradation: Unwanted side reactions and the "shuttle effect," where soluble polysulfides migrate to the anode, are major failure modes. Accurate BDEs are essential inputs for models that predict and aim to mitigate these degradation pathways.

-

Materials Design: Theoretical insights guide the development of novel cathode materials and electrolyte additives that can stabilize the polysulfide intermediates and improve battery lifespan.[3]

Beyond batteries, disulfide bonds are fundamental cross-linking motifs in proteins, where they dictate tertiary structure and stability, and in polymer chemistry, where they can be used to create responsive or self-healing materials.[4][5] While the chemical environment differs, the computational principles for studying the S-S bond are broadly applicable.

Theoretical Foundations: Quantifying Bond Strength

The strength of a chemical bond is quantified by its Bond Dissociation Energy (BDE) , also known as bond dissociation enthalpy. It is defined as the standard enthalpy change (ΔH°) when a bond is cleaved homolytically, resulting in two radical fragments.[6]

For this compound, the S-S bond cleavage can be represented as: Na-S-S-Na → 2 NaS•

The BDE is the energy required for this process. It is a state function, dependent on temperature, and is typically calculated for the gaseous state at standard conditions (298 K) or at absolute zero (0 K).[6][7] Computational chemistry provides a powerful toolkit to calculate this value with high accuracy.

Core Computational Methodologies for BDE Calculation

The choice of computational method is a trade-off between accuracy and computational cost. For a system like this compound, which involves both ionic (Na-S) and covalent (S-S) character, careful selection is critical.

Density Functional Theory (DFT)

DFT has become the most widely used method for electronic structure calculations in chemistry and materials science due to its excellent balance of accuracy and efficiency. Instead of solving the complex many-electron wavefunction, DFT calculates the electron density to determine the system's energy.

Causality of Method Selection:

-

Functional Choice: The accuracy of DFT is highly dependent on the chosen exchange-correlation (XC) functional. For sulfur-containing molecules, generalized gradient approximation (GGA) functionals like BLYP and hybrid functionals like B3LYP have been shown to perform well.[8][9] More modern, meta-hybrid GGA functionals like M06-2X are often recommended for main-group thermochemistry and can provide even higher accuracy for BDE calculations.[10]

-

Basis Set: A sufficiently large and flexible basis set is required to accurately describe the electron distribution. Pople-style basis sets like 6-311+G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are commonly employed. The inclusion of diffuse functions (+) is important for accurately describing anions and polarization functions (d,p) are crucial for describing the shape of sulfur's orbitals.

-

Dispersion Corrections: Standard DFT functionals often fail to adequately describe long-range electron correlation, which gives rise to van der Waals or dispersion forces. For polysulfides and their interactions, empirical dispersion corrections (e.g., DFT-D3) are essential for obtaining accurate geometries and binding energies.[8][9]

High-Accuracy Ab Initio Methods

For benchmark-quality results, more computationally expensive ab initio ("from first principles") methods can be used.

-

Coupled Cluster (CC) Theory: The "gold standard" of quantum chemistry is the Coupled Cluster Singles and Doubles with perturbative triples, or CCSD(T) , method. It is capable of achieving chemical accuracy (within ~1 kcal/mol of experimental values) but is computationally demanding, scaling poorly with the size of the system.

-

Composite Methods: Methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) families combine calculations at different levels of theory and with different basis sets to extrapolate a highly accurate final energy. A study on sodium polysulfide chemistry successfully employed the G3X(MP2) method to obtain reliable thermodynamic data.[2]

Calculating Dissociation Pathways

While BDE gives the overall energy change, methods like the Climbing Image-Nudged Elastic Band (CI-NEB) can be used to find the minimum energy path and the associated activation energy barrier for the bond-breaking process.[3] This is particularly useful for understanding the kinetics of dissociation.

A Validated Protocol for Calculating the Na₂S₂ Bond Dissociation Energy

This section provides a generalized, step-by-step workflow for calculating the S-S BDE of Na₂S₂ using DFT. This protocol includes self-validating checks to ensure the reliability of the results.

Step 1: Geometry Optimization of Reactant (Na₂S₂)

The first step is to find the lowest-energy structure of the intact this compound molecule.

-

Method: DFT (e.g., B3LYP-D3)

-

Basis Set: 6-311+G(d,p)

-

Procedure:

-

Construct an initial guess for the Na₂S₂ structure.

-

Perform a geometry optimization calculation to find the equilibrium structure corresponding to a minimum on the potential energy surface.

-

Record the final electronic energy (E_Na₂S₂).

-

Step 2: Geometry Optimization of Products (2 x NaS•)

Next, optimize the structure of the resulting radical fragment.

-

Method/Basis Set: Same as Step 1.

-

Multiplicity: Since NaS• is a radical (contains an unpaired electron), the calculation must be set to a doublet spin multiplicity.

-

Procedure:

-

Construct the NaS• fragment.

-

Perform a geometry optimization.

-

Record the final electronic energy (E_NaS•).

-

Step 3: Vibrational Frequency Analysis (Self-Validation)

This is a critical validation step to confirm the nature of the optimized structures and to obtain thermal corrections.

-

Procedure:

-

Using the optimized geometries from Steps 1 and 2, perform a frequency calculation at the same level of theory.

-

Validation Check: Confirm that the optimized structures are true minima by ensuring there are zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable structure.

-

Data Extraction: From the output, obtain the Zero-Point Vibrational Energy (ZPVE) and the thermal enthalpy correction (H_corr) for each species (Na₂S₂ and NaS•).

-

Step 4: Calculation of the Bond Dissociation Energy

The BDE can now be calculated using the energies from the previous steps.

-

Electronic Energy BDE (BDE₀): BDE₀ = [2 * E_NaS•] - E_Na₂S₂

-

BDE at 0 K (D₀) including ZPVE correction: D₀ = [2 * (E_NaS• + ZPVE_NaS•)] - (E_Na₂S₂ + ZPVE_Na₂S₂)

-

BDE at 298 K (D₂₉₈) including enthalpy correction: D₂₉₈ = [2 * (E_NaS• + H_corr_NaS•)] - (E_Na₂S₂ + H_corr_Na₂S₂)

The results are typically converted from atomic units (Hartrees) to more common units like kcal/mol or kJ/mol.

Visualization of Computational Workflows

Diagrams are essential for visualizing complex theoretical processes.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. Density Functional and Semiempirical Molecular Orbital Methods Including Dispersion Corrections for the Accurate Description of Noncovalent Interactions Involving Sulfur-Containing Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Sodium disulfide reaction mechanism with sulfur

An In-depth Technical Guide to the Reaction Mechanism of Sodium Disulfide with Sulfur

Abstract

The reaction between this compound (Na₂S₂) and elemental sulfur is fundamental to the synthesis of higher-order sodium polysulfides (Na₂Sₓ, where x > 2). These compounds are critical intermediates and active materials in various fields, from the manufacturing of polysulfide polymers and specialty chemicals to their pivotal role in the performance of sodium-sulfur (Na-S) batteries.[1][2] Understanding the intricate mechanism of this reaction is paramount for controlling product speciation, optimizing reaction kinetics, and designing next-generation materials and energy storage systems. This guide provides a comprehensive exploration of the core reaction mechanism, synthesizing data from solid-state chemistry, spectroscopy, and electrochemistry to offer field-proven insights for researchers and development professionals.

Introduction: The Sodium Polysulfide Landscape

Sodium polysulfides are a class of inorganic salts with the general formula Na₂Sₓ, encompassing species such as trisulfide (S₃²⁻), tetrasulfide (S₄²⁻), and pentasulfide (S₅²⁻).[1] These anions consist of unbranched, skewed sulfur chains terminated by sodium cations. The reaction of this compound (Na₂S₂) with elemental sulfur (typically the crown-shaped S₈ molecule) is a primary route to access these longer-chain polysulfides.

The overall reaction can be generalized as:

Na₂S₂ + (x-2)S → Na₂Sₓ

However, this simple stoichiometry belies a complex, multi-step process involving solid-state transformations, radical intermediates, and a dynamic equilibrium between various polysulfide species. The specific polysulfide formed is highly dependent on the reaction conditions, including temperature, pressure, and the medium (melt or solvent).[3][4]

The significance of this reaction is most prominent in the context of room-temperature sodium-sulfur batteries (RT-NaSBs). During the battery's discharge cycle, sulfur is reduced to form a cascade of soluble, long-chain polysulfides (Na₂Sₙ, 4 ≤ n ≤ 8), which are then converted to solid short-chain sulfides like Na₂S₂ and Na₂S.[5][6] The unwanted migration of soluble polysulfides between the electrodes, known as the "shuttle effect," is a major cause of capacity degradation, making a deep understanding of polysulfide formation and behavior essential for battery development.[7][8][9]

Core Reaction Mechanism: From Reactants to Products

The reaction between solid this compound and sulfur is not a simple fusion. Spectroscopic studies, particularly Raman spectroscopy, have been instrumental in elucidating the stepwise nature of this transformation.[3][10]

Initial Step: Sulfur Melting and Ring Opening

The reaction typically initiates around the melting point of sulfur (~115 °C). As sulfur melts, the S₈ rings gain mobility. The critical step is the nucleophilic attack by the disulfide anion (S₂²⁻) on the S₈ ring. However, research suggests that the process is more complex and is related to the polymerization-depolymerization of molten sulfur itself.[3][10] Molten sulfur is not just S₈ rings; it contains thermally generated radical sulfur chains (•Sₙ•). These highly reactive radical chains are believed to be the primary species that attack the solid this compound.[3][10]

Formation of the Key Intermediate: Sodium Tetrasulfide (Na₂S₄)

Regardless of the initial stoichiometry of the Na₂S₂ and sulfur mixture, a key finding is that the first major crystalline product formed is sodium tetrasulfide (α-Na₂S₄).[3][10] This indicates that the reaction does not proceed by a simple, sequential addition of single sulfur atoms. Instead, the system preferentially organizes into the thermodynamically stable tetrasulfide structure.

The transformation can be visualized as the disulfide lattice being disrupted and incorporating sulfur fragments to form the tetrasulfide anion (S₄²⁻). If the initial mixture has a sulfur deficiency (i.e., an excess of Na₂S₂ relative to the Na₂S₄ stoichiometry), the initially formed α-Na₂S₄ can then react with the remaining Na₂S₂ at higher temperatures (~200 °C) in a solid-state reaction to form β-Na₂S₂.[3][10]

Formation of Higher-Order Polysulfides

When the initial mixture contains a stoichiometric excess of sulfur relative to Na₂S₄, higher-order polysulfides like Na₂S₅ are formed.[3] However, even longer-chain species like Na₂S₆ do not typically crystallize directly from these melts; upon cooling, they tend to decompose into a mixture of Na₂S₅ and elemental sulfur.[3][10] In solution, particularly in the aprotic ether-based electrolytes used in Na-S batteries, a dynamic equilibrium exists between multiple polysulfide species (S₈²⁻, S₆²⁻, S₄²⁻, etc.).[5][11]

The logical flow of the reaction pathway is illustrated in the diagram below.

Caption: Reaction pathway from this compound and sulfur to polysulfides.

Kinetic and Thermodynamic Considerations

The formation of sodium polysulfides is not only thermodynamically driven but also subject to significant kinetic factors.

Autocatalysis in Solution

In aqueous or organic solvents, the dissolution of elemental sulfur is often the rate-limiting step. It has been observed that the presence of polysulfide ions accelerates the dissolution of sulfur, indicating an autocatalytic effect.[12] The proposed mechanism involves a nucleophilic attack by a polysulfide anion (Sₓ²⁻) on an S₈ ring, opening it to form a longer polysulfide chain (Sₓ₊₈²⁻), which is more soluble and can subsequently equilibrate with other species in solution.[12]

Influence of Temperature and Solvent

Temperature plays a crucial role. Higher temperatures increase reaction rates and can shift the equilibrium towards longer polysulfide chains. For instance, the average chain length in aqueous solutions increases with temperature.[12]

In non-aqueous systems, such as the electrolytes in Na-S batteries, the solvent's properties are critical. The solubility of different polysulfide species varies significantly with the solvent, impacting the kinetics of the "shuttle effect."[13][14] Solvents with low polysulfide solubility can help confine the reaction to the cathode and improve battery stability.[13]

Experimental Analysis and Characterization

Studying the Na₂S₂-S reaction requires specialized analytical techniques capable of differentiating between various polysulfide species, which often coexist in a complex mixture.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for identifying polysulfide species.[15] Each Sₓ²⁻ anion has unique S-S bond stretching and bending vibrations that produce a distinct spectral fingerprint. This allows for in-situ monitoring of the reaction as it proceeds.[5][16]

Table 1: Characteristic Raman Peaks for Key Sodium Polysulfide Anions

| Polysulfide Anion | Characteristic Raman Peak(s) (cm⁻¹) | Reference(s) |

|---|---|---|

| S₈ (elemental) | ~151, 218, 474 | [16] |

| S₄²⁻ | ~478 | [16] |

| S₂²⁻ | ~458 | [16] |

| S₃•⁻ (radical) | ~530-540 |[5][11] |

Note: Peak positions can shift slightly based on the phase (solid/liquid) and solvent environment.

Other Analytical Techniques

-

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to analyze the surface chemistry of electrodes and reaction products, providing information on the oxidation states of sulfur.[16]

-

High-Performance Liquid Chromatography (HPLC): Coupled with detectors like mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS), HPLC can separate and quantify different polysulfide species after derivatization to stabilize them.[17][18]

-

UV-Vis Spectroscopy: Polysulfide solutions have distinct colors (from yellow to deep red-brown) due to characteristic electronic transitions. UV-Vis spectroscopy can be used to monitor the concentration of dissolved polysulfides.[5][11]

Experimental Protocols

Trustworthy protocols are self-validating. The following methods describe the synthesis and characterization of sodium polysulfides, with built-in checks for verification.

Protocol: Solid-State Synthesis of Sodium Tetrasulfide (Na₂S₄)

This protocol is based on the principle that Na₂S₄ is the primary crystalline product formed from the melt reaction.[3][4]

Objective: To synthesize crystalline Na₂S₄.

Materials:

-

Anhydrous this compound (Na₂S₂)

-

Elemental sulfur (S₈, 99.9%+)

-

Schlenk tube or similar inert atmosphere reaction vessel

-

Heating mantle with temperature controller

-

Inert atmosphere glovebox

Procedure:

-

Stoichiometric Calculation: Calculate the masses of Na₂S₂ and S required for the reaction: Na₂S₂ + 2S → Na₂S₄ . The molar ratio is 1:2.

-

Preparation (In Glovebox): Transfer the calculated amounts of Na₂S₂ and sulfur into a Schlenk tube inside a glovebox to prevent oxidation.

-

Reaction Setup: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon or nitrogen.

-

Heating Profile:

-

Slowly heat the mixture to 120-130 °C (just above the melting point of sulfur) and hold for 1-2 hours with gentle stirring or agitation to ensure the sulfur melts and initiates the reaction.

-

Gradually increase the temperature to 200-250 °C and maintain for 4-6 hours to ensure complete reaction and crystallization of α-Na₂S₄.[3][10]

-

-

Cooling: Turn off the heating and allow the vessel to cool slowly to room temperature. A dark red or reddish-brown solid should be formed.

-

Validation: The product can be validated using powder X-ray diffraction (XRD) to confirm the crystalline phase of α-Na₂S₄ or Raman spectroscopy to identify the characteristic S₄²⁻ vibrational modes.[3]

Protocol: Characterization by Raman Spectroscopy

This workflow outlines the steps for analyzing the synthesized polysulfide product.

Caption: Experimental workflow for Raman analysis of sodium polysulfides.

Conclusion and Future Outlook

The reaction of this compound with sulfur is a cornerstone of polysulfide chemistry. While it appears simple on paper, the mechanism is a sophisticated interplay of solid-state transformations, radical chemistry, and temperature-dependent equilibria. The preferential formation of sodium tetrasulfide as a primary crystalline intermediate is a key insight derived from detailed spectroscopic analysis.[3][10] For researchers in materials science and energy storage, mastering this reaction is essential for developing advanced materials, from stable cathodes for Na-S batteries that mitigate the polysulfide shuttle to the controlled synthesis of specific polysulfides for chemical applications. Future research will likely focus on in-situ and operando characterization techniques to further unravel the complex polysulfide interactions within working electrochemical cells and developing novel solvents or solid electrolytes that can control the reaction pathways to enhance performance and longevity.[19]

References

- 1. Sodium polysulfide - Wikipedia [en.wikipedia.org]

- 2. baobabchem.com [baobabchem.com]

- 3. Raman Spectroscopy Study of the Reaction between Sodium Sulfide or Disulfide and Sulfur: Identity of the Species Formed in Solid and Liquid Phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and characterization of sodium polysulfides for Na-S battery application [vtechworks.lib.vt.edu]

- 5. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. mdpi.com [mdpi.com]

- 8. Polysulfide Shuttle Suppression Strategies For Room-Temperature Na–S Cells [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dokumen.pub [dokumen.pub]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00231H [pubs.rsc.org]

- 18. osti.gov [osti.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Decomposition Pathway of Sodium Disulfide

Abstract

This technical guide provides a comprehensive examination of the thermal decomposition pathway of sodium disulfide (Na₂S₂). Synthesizing data from thermal analysis, spectroscopy, and materials science literature, this document outlines the thermal stability, decomposition products, and reaction mechanisms associated with the heating of anhydrous this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the high-temperature chemistry of sodium polysulfides. It delves into the causality behind experimental observations and provides a framework for predicting the behavior of Na₂S₂ under thermal stress.

Introduction: The Significance of this compound

This compound (Na₂S₂) is a member of the sodium polysulfide family (Na₂Sₓ), a class of compounds that are pivotal in various industrial and research applications. Notably, they are central to the operation of high-energy-density sodium-sulfur (Na-S) batteries.[1][2] The thermal stability and decomposition behavior of individual polysulfide species, such as Na₂S₂, are critical parameters that dictate the performance, safety, and operational lifetime of these energy storage systems. Understanding the thermal decomposition pathway is not merely an academic exercise; it is fundamental to designing safer and more reliable high-temperature technologies.

This guide provides an in-depth analysis of the thermal degradation of anhydrous this compound, moving beyond a simple recitation of facts to explain the underlying chemical principles and experimental considerations.

Thermal Stability and Decomposition Overview

This compound is a yellow-brown solid that, like other sodium polysulfides, melts without decomposition.[1] However, as temperatures increase significantly beyond its melting point, it undergoes decomposition. The thermal stability of sodium polysulfides generally decreases as the number of sulfur atoms (x in Na₂Sₓ) increases.

The decomposition of this compound is best understood within the context of the sodium-sulfur phase diagram. At elevated temperatures, an equilibrium exists between various sodium polysulfide species. The thermal decomposition of Na₂S₂ is essentially a shift in this equilibrium towards more thermally stable, lower-order sulfides and elemental sulfur.

Experimental Determination of Thermal Decomposition

The study of the thermal decomposition of air-sensitive materials like this compound necessitates specialized analytical techniques capable of operating under controlled atmospheres.

Key Analytical Techniques

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For the decomposition of Na₂S₂, TGA can quantify the loss of volatile products, such as elemental sulfur. It is crucial to conduct these experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC are used to detect thermal events such as phase transitions (e.g., melting) and chemical reactions (e.g., decomposition) by measuring the temperature difference between a sample and a reference material. These techniques can identify the onset temperature of decomposition and the associated enthalpy changes.

-

X-Ray Diffraction (XRD): XRD is employed to identify the crystalline phases of the solid residues at various stages of the decomposition process. This allows for the definitive identification of the solid decomposition products.

-

Mass Spectrometry (MS): When coupled with a thermal analyzer (TGA-MS), mass spectrometry can identify the gaseous species evolved during decomposition.

Experimental Protocol: TGA-MS Analysis of this compound

The following protocol outlines a representative method for analyzing the thermal decomposition of Na₂S₂.

-

Sample Preparation: Due to the hygroscopic and air-sensitive nature of this compound, all sample handling must be performed in an inert atmosphere glovebox (e.g., argon-filled). The Na₂S₂ sample should be in a powdered form to ensure uniform heating.

-

Instrumentation Setup:

-

A TGA instrument coupled with a mass spectrometer is used.

-

An alumina or platinum crucible is tared.

-

A small amount of the Na₂S₂ sample (typically 5-10 mg) is loaded into the crucible.

-

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon is used as the purge gas at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

-

MS Parameters: The mass spectrometer is set to scan for relevant m/z ratios corresponding to potential gaseous products (e.g., S₂, S₄, S₈).

-

-

Data Analysis: The TGA curve (mass vs. temperature), the DTG curve (derivative of mass vs. temperature), and the MS ion currents for specific fragments are analyzed to determine the decomposition temperatures and identify the evolved gases. The solid residue is analyzed post-experiment using XRD.

The Thermal Decomposition Pathway of this compound

Based on thermal analysis studies of the sodium-sulfur system, the thermal decomposition of anhydrous this compound under an inert atmosphere proceeds through a disproportionation reaction.

Onset of Decomposition

While this compound melts at approximately 475-495°C, significant thermal decomposition begins at higher temperatures, generally above 600°C.

Decomposition Reaction

The primary decomposition pathway for this compound is the disproportionation into sodium sulfide (Na₂S) and elemental sulfur.

Reaction Equation:

Na₂S₂(s/l) → Na₂S(s) + S(g)

This reaction signifies that upon heating, the disulfide anion (S₂²⁻) is unstable relative to the sulfide anion (S²⁻) and neutral sulfur. The elemental sulfur is liberated as a vapor at these high temperatures.

Visualization of the Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Melting Point | ~475-495 °C | [1] |

| Decomposition Onset | > 600 °C | Inferred from polysulfide stability trends |

| Solid Product | Sodium Sulfide (Na₂S) | [1] |

| Gaseous Product | Elemental Sulfur (S) | [3] |

Experimental Workflow Visualization

References

An In-depth Technical Guide: Sodium Disulfide as a Precursor for Sodium Polysulfides

Abstract

Sodium polysulfides (Na₂Sₓ) are a critical class of compounds with significant applications in energy storage, particularly in sodium-sulfur (Na-S) batteries, as well as in various chemical synthesis processes. The controlled and selective formation of specific polysulfide species is paramount to optimizing the performance of these applications. This technical guide provides a comprehensive overview of sodium disulfide (Na₂S₂) as a key precursor for the synthesis of higher-order sodium polysulfides. We will delve into the fundamental principles governing the synthesis of Na₂S₂, its characterization, and the subsequent reactions with elemental sulfur to yield a range of Na₂Sₓ species. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical system.

Introduction: The Significance of Sodium Polysulfides

Sodium polysulfides are a family of inorganic compounds with the general formula Na₂Sₓ, where 'x' can range from 2 to 5.[1] These compounds are characterized by chains of sulfur atoms, capped at each end by a sodium cation. The length of the sulfur chain dictates the specific properties and reactivity of the polysulfide.

The primary interest in sodium polysulfides stems from their role as the active cathode material in sodium-sulfur batteries. These batteries are a promising technology for large-scale energy storage due to the high theoretical energy density and the natural abundance and low cost of sodium and sulfur.[2] The electrochemical performance of a Na-S battery is intrinsically linked to the cascade of polysulfide species formed during the charge and discharge cycles.[3][4]

Beyond energy storage, sodium polysulfides are utilized in various industrial applications, including:

-

The production of polysulfide polymers.[1]

-

As a chemical fungicide.[1]

-

In the tanning industry for hair removal from hides.[1]

-

As a blackening agent for copper jewelry.[1]

Given the importance of controlling the polysulfide chain length for specific applications, a thorough understanding of their synthesis is crucial. This compound (Na₂S₂) serves as a fundamental building block in this process.

This compound (Na₂S₂): A Foundational Precursor

This compound is the simplest of the sodium polysulfides, with the formula Na₂S₂.[5] It is a yellow to brown solid that is highly soluble in water, forming alkaline solutions.[6]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound, each with its own advantages and considerations.

2.1.1. Direct Reaction of Sodium and Sulfur

The most direct route to sodium sulfide (Na₂S) and subsequently this compound involves the reaction of metallic sodium with elemental sulfur.[7][8] The overall reaction to form sodium sulfide is:

2 Na + S → Na₂S[9]

This reaction is highly exothermic and can be vigorous, requiring careful control of the reaction conditions.[10] To synthesize this compound, the stoichiometry is adjusted, or sodium sulfide is reacted further with sulfur.

2.1.2. Microwave-Assisted Synthesis

A more recent and facile method involves the microwave-assisted thermal treatment of a sodium ion and sulfur solution in a suitable solvent like tetraglyme.[11][12][13] This approach offers several advantages, including lower reaction temperatures (100-200 °C) and the ability to selectively synthesize different polymorphs (α and β phases) of Na₂S₂.[11][14] This method avoids the use of hazardous metallic sodium.[13][15]

Experimental Protocol: Microwave-Assisted Synthesis of α-Na₂S₂ and β-Na₂S₂[12]

Objective: To selectively synthesize α-Na₂S₂ and β-Na₂S₂ polymorphs.

Materials:

-

Elemental Sulfur (S)

-

Sodium tert-butoxide (NaOtBu)

-

Tetraglyme (tetraethylene glycol dimethyl ether)

-

Microwave reactor

Procedure:

-

Precursor Solution Preparation: In an inert atmosphere (e.g., a glovebox), dissolve elemental sulfur and sodium tert-butoxide in a 1:2 molar ratio in tetraglyme to achieve a clear green solution after approximately 30 minutes of stirring.[13]

-

Microwave Reaction:

-

Product Isolation: After the reaction, a yellow-brown solid will be present in a colorless mother liquor.[12] Collect the solid product by filtration under an inert atmosphere.

-

Washing and Drying: Wash the collected solid with a suitable solvent to remove any unreacted starting materials and byproducts. Dry the final product under vacuum or an inert gas stream.

Causality: The selectivity between the α and β polymorphs is temperature-dependent. The slightly lower temperature of 110 °C favors the formation of the α-phase, while the higher temperature of 120 °C promotes the formation of the β-phase.[11]

Characterization of this compound

Accurate characterization of the synthesized Na₂S₂ is essential to ensure its purity and suitability as a precursor.

| Property[5] | Value |

| Molecular Formula | Na₂S₂ |

| Molar Mass | 110.11 g/mol |

| Appearance | Yellow to brown solid[6] |

| Melting Point | ~484-495 °C[6][16] |

| Solubility | Highly soluble in water[6] |

Analytical Techniques:

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline phase and purity of the synthesized Na₂S₂ polymorphs.

-

Raman Spectroscopy: To identify the characteristic vibrational modes of the disulfide anion (S₂²⁻).

-

Scanning Electron Microscopy (SEM): To observe the morphology of the synthesized particles.

From Disulfide to Polysulfides: The Reaction with Sulfur

This compound serves as an excellent starting material for the synthesis of higher-order sodium polysulfides (Na₂Sₓ, where x > 2). This is achieved by reacting Na₂S₂ with a stoichiometric amount of elemental sulfur.[1]

The general reaction can be represented as:

Na₂S₂ + (x-2)S → Na₂Sₓ

This reaction is typically carried out by heating a mixture of this compound and sulfur.[17] The reaction proceeds in the solid state, with the transformation often occurring as the sulfur melts.[17][18]

Mechanism of Polysulfide Formation

The formation of higher-order polysulfides from this compound and sulfur is a complex process. Raman spectroscopy studies have shown that regardless of the initial stoichiometry, the reaction often proceeds through the formation of an intermediate, crystalline α-Na₂S₄ phase.[17][18] This suggests a mechanism involving the polymerization and depolymerization of sulfur chains.[17]

Caption: Formation of higher-order polysulfides from Na₂S₂.

Controlling Polysulfide Chain Length

The final distribution of polysulfide species (the value of 'x' in Na₂Sₓ) is influenced by several factors:

-

Stoichiometry: The initial molar ratio of Na₂S₂ to elemental sulfur is the primary determinant of the average sulfur chain length in the final product.

-

Temperature: The reaction temperature can influence the kinetics and equilibrium of the polysulfide formation.

-

Reaction Time: Sufficient reaction time is necessary to ensure complete conversion to the desired polysulfide species.

It is important to note that the synthesis of a single, pure sodium polysulfide species can be challenging, and often a mixture of polysulfides is obtained.[19]

Experimental Protocol: Synthesis of Sodium Tetrasulfide (Na₂S₄)[3][20]

Objective: To synthesize sodium tetrasulfide from this compound.

Materials:

-

This compound (Na₂S₂)

-

Elemental Sulfur (S)

-

Inert atmosphere reaction vessel (e.g., Schlenk tube)

-

Furnace or oil bath

Procedure:

-

Stoichiometric Mixing: In an inert atmosphere, thoroughly mix this compound and elemental sulfur in a 1:2 molar ratio.

-

Heating: Place the mixture in the reaction vessel and heat it to a temperature above the melting point of sulfur (~115 °C) but below the decomposition temperature of the desired product. A temperature of around 200 °C is often employed.[17]

-

Reaction: Maintain the temperature for a sufficient period to allow for the complete reaction. The progress of the reaction can be monitored by observing the color change of the mixture.

-

Cooling and Characterization: Slowly cool the reaction mixture to room temperature. The resulting solid can then be characterized using techniques such as PXRD and Raman spectroscopy to confirm the formation of Na₂S₄.

Causality: By providing a 1:2 molar ratio of Na₂S₂ to S, the overall stoichiometry favors the formation of Na₂S₄. Heating above the melting point of sulfur facilitates the reaction between the two solid components.

Applications in Sodium-Sulfur Batteries

The ability to synthesize specific sodium polysulfides is of paramount importance for the development of room-temperature Na-S batteries.[2] In these batteries, the discharge process involves the stepwise reduction of elemental sulfur to various polysulfide species, and ultimately to sodium sulfide.[3][4]

The "polysulfide shuttle" is a major challenge in Na-S batteries, where soluble long-chain polysulfides migrate to the sodium anode, leading to capacity fade. By using pre-synthesized short-chain polysulfides, such as Na₂S₂, as the initial cathode material, it may be possible to mitigate some of these issues.

Conclusion

This compound is a versatile and crucial precursor for the controlled synthesis of a wide range of sodium polysulfides. Understanding the synthesis of Na₂S₂ itself, as well as the subsequent reactions with elemental sulfur, provides researchers with the tools to tailor the properties of the resulting polysulfides for specific applications, most notably in the field of energy storage. The continued development of facile and selective synthetic routes, such as the microwave-assisted method, will undoubtedly accelerate progress in this important area of materials chemistry.

References

- 1. Sodium polysulfide - Wikipedia [en.wikipedia.org]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. Mapping Polysulfides in Sodium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | Na2S2 | CID 89870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 22868-13-9 [smolecule.com]

- 7. Sodium sulfide - Wikipedia [en.wikipedia.org]

- 8. Sodium sulfide - Sciencemadness Wiki [sciencemadness.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Selective and facile synthesis of sodium sulfide and this compound polymorphs - White Rose Research Online [eprints.whiterose.ac.uk]

- 15. scribd.com [scribd.com]

- 16. This compound [chemister.ru]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. The synthesis and characterization of sodium polysulfides for Na-S battery application [vtechworks.lib.vt.edu]

A Technical Guide to Quantum Chemical Calculations for Sodium Disulfide (Na₂S₂) for Researchers and Drug Development Professionals

Foreword: The Computational Imperative in Modern Chemistry

In fields ranging from energy storage to drug development, understanding molecular behavior at the quantum level is no longer an academic exercise but a critical necessity. Sodium disulfide (Na₂S₂), a key intermediate in the charge-discharge cycle of sodium-sulfur (Na-S) batteries and a compound of interest for its reactive sulfur species, presents a compelling case for the application of quantum chemical calculations.[1][2][3] Classical models fall short in describing the nuanced electronic structure of its polysulfide anion and the subtle interplay of forces governing its geometry and reactivity. This guide provides a comprehensive, technically-grounded framework for performing and interpreting high-fidelity quantum chemical calculations on Na₂S₂, designed for scientists who require not just data, but actionable molecular insight.

Section 1: Theoretical Foundations for Modeling Na₂S₂

The Significance of this compound

This compound is the simplest sodium polysulfide, a class of compounds central to the development of next-generation energy storage solutions like room-temperature Na-S batteries.[4][5] These batteries are highly attractive due to the natural abundance and low cost of sodium and sulfur.[4] The performance of these batteries is intrinsically linked to the complex chemical equilibria of various sodium polysulfides (Na₂Sₓ) in the electrolyte.[2] A precise understanding of the structure, stability, and thermochemistry of each species, starting with Na₂S₂, is paramount for designing more efficient and durable energy systems.[6]

Why Quantum Chemistry?

The disulfide anion (S₂²⁻) in Na₂S₂ features a lone pair of electrons on each sulfur atom and a formal negative charge, making it highly susceptible to polarization and complex electronic effects. Quantum mechanics is the only framework that can accurately model these phenomena from first principles. Key properties that demand a quantum chemical approach include:

-

Electron Correlation: The motion of electrons is correlated; they actively avoid each other. Methods like Density Functional Theory (DFT) and post-Hartree-Fock methods are essential to capture this effect, which dictates bond strengths and energies.

-

Molecular Geometry: Predicting the precise S-S and Na-S bond lengths and the Na-S-S bond angle, which differ between its known α and β crystalline polymorphs, requires solving the electronic Schrödinger equation.[7][8]

-

Vibrational Spectra: Calculating infrared (IR) and Raman spectra allows for direct comparison with experimental data, validating the computational model and aiding in the identification of species in complex mixtures.[9]

-

Reaction Energetics: Determining the Gibbs free energies of reaction for the formation, disproportionation, and further reactions of Na₂S₂ is crucial for mapping the electrochemical pathways in a Na-S battery.[2]

Section 2: Devising the Methodological Framework

The selection of a computational method and basis set, collectively known as the "model chemistry," is the most critical decision in any quantum chemical study. It represents a trade-off between accuracy and computational cost.

Selecting the Right Level of Theory

The "level of theory" refers to the set of approximations used to solve the Schrödinger equation.

-

Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry. Instead of the complex many-electron wavefunction, it uses the much simpler electron density to calculate the system's energy.

-

Causality: For systems like Na₂S₂, DFT offers the best balance of cost and accuracy for geometry optimizations and frequency calculations.

-

Recommended Functionals: Hybrid functionals like B3LYP are widely used and have a long track record. For solid-state calculations or when more modern functionals are desired, meta-GGAs like r²SCAN have shown excellent performance for Na-S phases.[10]

-

-

High-Accuracy Composite Methods: For extremely accurate thermochemical data, composite methods are the gold standard.

-

Causality: These methods systematically combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation that would be too expensive to perform directly.

-

Recommended Method: The G3X(MP2) method has been successfully used to study the complex reaction chemistry of sodium polysulfides, providing reliable geometric and thermodynamic data.[1][2] This method is excellent for benchmarking the accuracy of less expensive DFT functionals.

-

Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions (Gaussian-type orbitals) used to build the molecular orbitals.[11] The choice of basis set is as important as the level of theory.

-

Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are efficient and widely used. The notation describes how many functions are used for core and valence electrons.[12]

-

6-31+G(d): This is a robust starting point. The + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms.

-

Expert Insight: Diffuse functions are large, spatially extended functions that are absolutely critical for accurately describing systems with negative charges, like the S₂²⁻ anion, where electrons are held more loosely.[13]

-

-

The (d) or * indicates the addition of polarization functions .

-

Expert Insight: These functions allow orbitals to change shape (polarize) in the presence of other atoms, which is essential for describing chemical bonds correctly, especially for hypervalent atoms like sulfur.

-

-

-

Dunning's Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit.

-

Causality: Use these for high-accuracy energy calculations or benchmarking. The aug-cc-pVTZ basis set (aug for augmented with diffuse functions) provides a very high-quality description and is often used in conjunction with methods like CCSD(T) for gold-standard results.[14]

-

A robust model chemistry for Na₂S₂ would be B3LYP/6-31+G(d) for routine calculations, benchmarked against G3X(MP2) or a similar high-level method for key energetic data.

Section 3: Practical Computational Protocols